molecular formula C16H14N4O3S2 B2949182 N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-75-4

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2949182
CAS No.: 1021026-75-4
M. Wt: 374.43
InChI Key: CMMFLIWAMPKMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a complex structure that incorporates pyridazine, thiophene, and furan rings, heterocyclic motifs frequently explored for their diverse biological activities . Compounds with similar architectures, particularly those containing pyridazine and carboxamide functional groups, are often investigated as key scaffolds in the development of novel therapeutic agents . The presence of multiple hydrogen bond donors and acceptors, along with a flexible thioether chain, suggests potential for targeted molecular interactions. Researchers are exploring its potential as a core structure for developing new pharmacologically active molecules. Its mechanism of action and specific research applications are currently under investigation in preclinical settings. This product is intended for research use by qualified laboratory professionals and is not approved for use in humans, animals, or as a food additive. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMFLIWAMPKMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with CAS number 1021026-75-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N4_{4}O3_{3}S2_{2}, with a molecular weight of 374.4 g/mol. The compound features a thiophene ring, a pyridazine moiety, and a furan derivative, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds containing similar structural motifs. For instance, derivatives of pyrazole and thiadiazole have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The incorporation of the furan and thiophene rings in this compound suggests it may also exhibit similar antitumor properties.

Antimicrobial Activity

Compounds with thiadiazole structures have been reported to possess notable antimicrobial and antifungal activities. For example, several derivatives have demonstrated efficacy against various pathogens in vitro . The presence of the furan moiety enhances the compound's potential to act against fungal infections, making it a candidate for further investigation in antimicrobial drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR. The following table summarizes key structural features and their associated biological activities:

Compound Feature Biological Activity
Thiadiazole Ring Antimicrobial properties
Furan Moiety Antifungal activity
Pyridazine Structure Potential antitumor effects
Thiophene Component Diverse pharmacological effects

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating various pyrazole derivatives, compounds showed significant cytotoxic effects against cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced efficacy .
  • Antimicrobial Research : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against phytopathogenic fungi. Results indicated that specific modifications led to improved antifungal potency .
  • Mechanistic Insights : Research into the mechanisms of action for similar compounds revealed that they may induce apoptosis in cancer cells or disrupt microbial membrane integrity, leading to cell lysis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the pyridazine/pyrimidine core or the aromatic amino group. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound Pyridazine Furan-2-ylmethyl - - - -
2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 4-Nitrophenyl, p-tolyl 397.10 83.9 227.6–228.6
2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 3-Nitrophenyl, 4-methoxyphenyl 413.09 79.6 217.1–217.3
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine 4-Methoxyphenyl, 2-methoxyphenyl - - -
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine Benzo[d][1,3]dioxol-5-yl 414.5 - -
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine 4-Fluorophenyl 388.4 - -
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl - - 397 K (124°C)
Key Observations:

Substituent Impact on Melting Points :

  • Nitro-substituted compounds (e.g., 2d, 2e) exhibit higher melting points (>210°C), attributed to strong dipole-dipole interactions and hydrogen bonding involving nitro groups .
  • The fluorophenyl analog () has a lower molecular weight (388.4 vs. 414.5 for the benzo[d][1,3]dioxol derivative), reflecting reduced steric bulk .

Biological Activity :

  • Thiophene carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide, demonstrate antibacterial and antifungal activities . The pyridazine core in the target compound may enhance binding to biological targets compared to simpler thiophene derivatives.
  • Electron-withdrawing groups (e.g., nitro in 2d, 2e) could improve metabolic stability but may reduce solubility .

Crystal Packing and Solubility: In N-(2-nitrophenyl)thiophene-2-carboxamide, weak C–H⋯O/S interactions dominate crystal packing, suggesting moderate solubility in polar solvents .

Q & A

Q. What are the key structural features of N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how do they influence reactivity?

The compound contains a thiophene-2-carboxamide core linked to a pyridazine ring via a thioether bridge. The furan-2-ylmethylamino group introduces a heteroaromatic moiety that may participate in hydrogen bonding or π-π interactions. The thioether (-S-) and amide (-CONH-) groups are critical for potential bioactivity and solubility. Similar analogs (e.g., thiophene-carboxamide derivatives) show that substituents on the pyridazine ring can modulate electronic effects and steric hindrance, affecting reactivity in cross-coupling or nucleophilic substitution reactions .

Q. What synthetic methodologies are recommended for preparing this compound?

A general approach involves:

  • Step 1 : Coupling 2-thiophenecarbonyl chloride with a pyridazine-3-amine derivative under reflux in acetonitrile (1–3 hours) to form the carboxamide bond .
  • Step 2 : Introducing the thioether bridge via nucleophilic substitution between a 2-chloroethyl intermediate and a furan-2-ylmethylamine derivative. Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like triethylamine to neutralize HCl byproducts .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the furan (δ 6.3–7.4 ppm for aromatic protons), thiophene (δ 7.2–7.8 ppm), and amide NH (δ 8.1–8.5 ppm). Assign diastereotopic protons near the thioether bridge using 2D COSY or NOESY .
  • MS : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ peak at m/z 433.08 for C17_{17}H15_{15}N4_4O3_3S2_2).
  • XRD : For crystallinity, compare dihedral angles between aromatic rings (e.g., 8–16° for similar carboxamides) to assess conformational stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Apply density functional theory (DFT) to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor Suzuki-Miyaura coupling at the 6-position .
  • Simulate transition states for thioether bridge formation to optimize reaction pathways (e.g., activation energy < 25 kcal/mol for viable kinetics) . Validate predictions with experimental data (e.g., HPLC monitoring of reaction intermediates) .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

  • Case Study : If one analog shows antimicrobial activity while another does not:
  • Compare logP values (e.g., >3.0 for membrane permeability) using HPLC-derived retention times.
  • Test solubility in PBS (pH 7.4) to rule out false negatives from aggregation.
  • Use isothermal titration calorimetry (ITC) to quantify target binding affinity (Kd_d < 10 µM for significance) .

Q. How to design assays for evaluating this compound’s enzyme inhibition potential?

  • Kinetic Assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50_{50} against serine hydrolases or kinases.
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs (e.g., hydrogen bonds with active-site residues) .
  • Selectivity Screening : Test against a panel of 50+ enzymes to identify off-target effects (≥10-fold selectivity preferred) .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Byproduct A : Oxidative dimerization of the thiophene ring under aerobic conditions. Mitigate by conducting reactions under nitrogen and adding antioxidants (e.g., BHT, 0.1% w/v) .
  • Byproduct B : Hydrolysis of the amide bond in acidic conditions. Monitor pH during workup (maintain pH 6–7) and use aprotic solvents (e.g., DMF) .

Q. How to assess the compound’s metabolic stability and toxicity in vitro?

  • Hepatic Microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH cofactor. Measure half-life (t1/2_{1/2} > 60 min suggests stability) .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. Compare to structurally related genotoxic thiophene derivatives (e.g., positive controls with S9 metabolic activation) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis ≥3 times and report mean yields ± SD. Use internal standards (e.g., deuterated analogs) for quantitative NMR .
  • Conflict Resolution : If spectral data conflicts with literature (e.g., unexpected NH chemical shifts), re-examine solvent effects (DMSO vs. CDCl3_3) or tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.